molecular formula C8H6N2O4S B12629072 2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol CAS No. 921197-02-6

2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol

Cat. No.: B12629072
CAS No.: 921197-02-6
M. Wt: 226.21 g/mol
InChI Key: ZRRYKFLFZFLAHY-UHFFFAOYSA-N
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Description

2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol typically involves the nitration of 2-Methyl-1,3-benzothiazole-5,6-diol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes nitration, purification, and crystallization steps to obtain the final product in high purity. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches are also being explored to enhance yield and reduce environmental impact .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Various electrophiles such as halogens or sulfonyl chlorides.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: 2-Methyl-7-amino-1,3-benzothiazole-5,6-diol.

    Substitution: Substituted benzothiazole derivatives with different functional groups.

Scientific Research Applications

2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, resulting in antimicrobial or anticancer effects. The compound’s ability to bind to DNA and proteins also contributes to its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol is unique due to the presence of both nitro and diol functional groups, which confer specific reactivity and biological activity

Properties

CAS No.

921197-02-6

Molecular Formula

C8H6N2O4S

Molecular Weight

226.21 g/mol

IUPAC Name

2-methyl-7-nitro-1,3-benzothiazole-5,6-diol

InChI

InChI=1S/C8H6N2O4S/c1-3-9-4-2-5(11)7(12)6(10(13)14)8(4)15-3/h2,11-12H,1H3

InChI Key

ZRRYKFLFZFLAHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C(=C2S1)[N+](=O)[O-])O)O

Origin of Product

United States

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